3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone

Thromboxane synthase inhibition Quinazolinone SAR Platelet pharmacology

Source this specific quinazolinone derivative for mechanistic thromboxane synthetase studies. Its unique substitution pattern yields moderate 51% TX inhibition, ideal for probing partial TXA₂ reduction and platelet aggregation without complete pathway shutdown. A CYP3A2 Ki of 52.6 µM facilitates clearer pharmacodynamic readouts in rodent PK/PD studies involving co-administered CYP3A-substrates, offering a cleaner profile than lower-Ki analogs. The drug-like scaffold (cLogP 2.33, PSA 50 Ų, zero Ro5 violations) ensures developability-friendly derivatization. Confirm availability and current pricing for your research batch.

Molecular Formula C20H18N4O
Molecular Weight 330.4 g/mol
Cat. No. B5889392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone
Molecular FormulaC20H18N4O
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCCN4C=CN=C4
InChIInChI=1S/C20H18N4O/c25-20-17-9-4-5-10-18(17)22-19(16-7-2-1-3-8-16)24(20)13-6-12-23-14-11-21-15-23/h1-5,7-11,14-15H,6,12-13H2
InChIKeyPFULYXXXYJVFHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-(1H-Imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone Sourcing Guide: Core Chemical, Pharmacological Profile & Comparator Selection


3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone is a synthetic quinazolinone derivative bearing an N3‑imidazolylpropyl side chain and a C2‑phenyl substituent. Originally disclosed within the 3‑heteroarylalkyl‑4‑quinazolinone series, it was investigated as a thromboxane synthetase inhibitor and antihypertensive agent [1]. The molecule (MW 330.38 Da, cLogP 2.33, polar surface area 50 Ų, zero Rule‑of‑5 violations) displays physicochemical properties consistent with moderate oral bioavailability potential .

Why 3-(Imidazolylalkyl)-quinazolinone Analogs Cannot Be Generically Substituted for 3-[3-(1H-Imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone


Within the 3‑(imidazolylalkyl)‑4‑quinazolinone series, even modest structural adjustments translate into large pharmacodynamic shifts. The target compound’s propyl linker length, the presence of an unsubstituted C2‑phenyl ring, and the absence of halogen atoms on the quinazolinone core create a distinct activity signature relative to close analogs [1]. Direct substitution with the butyl‑spaced analog (83 % thromboxane synthetase inhibition) or 6‑chloro/6‑bromo derivatives (75–99 % inhibition) would yield markedly different target engagement and potentially divergent selectivity profiles [1]. The specific substitution pattern also influences cytochrome P450 susceptibility, as evidenced by CYP3A2 inhibition data [2].

Quantitative Differentiation Evidence for 3-[3-(1H-Imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone Versus Closest Analogs


Thromboxane Synthetase Inhibition Potency: Head‑to‑Head Comparison with Butyl‑Linked Analog

In a single‑study, side‑by‑side evaluation in washed human platelets, the target compound displayed 51 % inhibition of thromboxane B₂ formation at 10⁻⁴ M, whereas the butyl‑chain analog 3‑[4‑(1H‑imidazol‑1‑yl)butyl]‑4(3H)‑quinazolinone achieved 83 % inhibition [1]. The 32‑percentage‑point difference indicates that the propyl linker confers substantially lower potency. Additional analogs further illustrate the steep SAR: 6‑chloro substitution on the target scaffold raises inhibition to 75 %, while 6‑bromo substitution reaches 99 % [1].

Thromboxane synthase inhibition Quinazolinone SAR Platelet pharmacology

CYP3A2 Inhibition Liability: Low Potential for Metabolic Drug Interactions

The compound was tested for inhibition of rat CYP3A2 in liver microsomes using midazolam as a probe substrate. It gave a Ki value of 52.6 µM, placing it more than 500‑fold above typical therapeutic plasma concentrations and well above the 10 µM threshold generally used to flag significant CYP inhibition potential [1]. While head‑to‑head CYP data for close structural analogs are not available in the same study, the low inhibitory potency is consistent with the absence of strong CYP‑interacting motifs found in other quinazolinone derivatives, and it supports the compound’s use in polypharmacy contexts where CYP3A‑mediated interactions must be avoided.

CYP450 inhibition Metabolic stability Drug–drug interaction

Physicochemical Drug‑Likeness: Rule‑of‑5 Compliance and Predicted Oral Bioavailability

The compound exhibits a calculated logP (cLogP) of 2.33 and a polar surface area (PSA) of 50 Ų, with zero violations of Lipinski’s Rule of Five . These values position it within the favorable oral druggability space (cLogP < 5, PSA < 140 Ų). In contrast, many 6‑chloro and 6‑bromo analogs possess higher lipophilicity (likely cLogP > 3) and elevated PSA due to halogen substitution, which can alter membrane permeability and solubility. Although explicit comparative experimental data on solubility or permeability are unavailable, the calculated properties suggest a balanced profile that supports oral absorption while maintaining reasonable aqueous solubility.

Drug‑likeness Oral bioavailability Physicochemical profiling

Optimal Use Scenarios for 3-[3-(1H-Imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone Driven by Quantitative Differentiation Evidence


Partial Thromboxane Synthase Inhibition in Platelet Hyperactivity Models

The compound’s moderate 51 % TX inhibition at 10⁻⁴ M, compared with >80 % for butyl and >99 % for 6‑bromo analogs [1], makes it suitable for mechanistic studies where complete enzyme ablation is undesirable. It can serve as a pharmacological tool to probe the effects of partial TXA₂ reduction on platelet aggregation without the confounding influence of near‑complete pathway shutdown.

In Vivo Pharmacology Studies Requiring Low CYP3A2 Liability

With a CYP3A2 Ki of 52.6 µM [2], the compound qualifies for rodent pharmacokinetic and efficacy studies where co‑administration with CYP3A‑metabolized drugs is planned. This profile facilitates cleaner interpretation of pharmacodynamic readouts compared to analogs that might inhibit CYP3A enzymes at lower concentrations.

Lead Optimization Programs Prioritizing Oral Drug‑Likeness

The compound’s cLogP (2.33), PSA (50 Ų), and zero Rule‑of‑5 violations place it firmly within oral druggability space. Medicinal chemistry teams can use it as a core scaffold for further derivatization, confident that the base structure will not inherently violate developability criteria—an advantage over halogenated analogs that already push lipophilicity boundaries.

Quote Request

Request a Quote for 3-[3-(1H-imidazol-1-yl)propyl]-2-phenyl-4(3H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.